molecular formula C22H22N2O4S B2745922 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795449-58-9

3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2745922
CAS No.: 1795449-58-9
M. Wt: 410.49
InChI Key: OZPYNTWBMSKAMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiazolidinediones are five-membered, heterocyclic compounds that possess a number of pharmacological activities . Conventional methods for their synthesis are often environmentally unacceptable due to the utilization of various catalysts and organic solvents . In a study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts .


Chemical Reactions Analysis

Thiazolidinedione derivatives inhibited lipid peroxidation in the range of 23.0%–84.2% . The highest inhibition was achieved with the compound 5-(3-methoxybenzylidene)thiazolidine-2,4-dione (1d), while the lowest inhibition was achieved with the compound 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (1m) .

Scientific Research Applications

Antimicrobial Activity

Thiazolidine-2,4-diones and their derivatives have been explored for their antimicrobial properties. Studies have synthesized and evaluated the antimicrobial efficacy of these compounds against various bacterial and fungal strains. For instance, certain derivatives have shown promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and significant antifungal activity, indicating their potential as antimicrobial agents (Prakash et al., 2011; Aneja et al., 2011).

Anticancer Activity

Research has also been conducted on the anticancer properties of thiazolidine-2,4-dione derivatives. For example, novel thiazacridine agents have been synthesized and evaluated for their anticancer activity, demonstrating cytotoxicity against various cancer cell lines without affecting normal cells, highlighting their potential in cancer therapy (Chagas et al., 2017).

Antidiabetic and Hypoglycemic Activity

Several studies have focused on the design, synthesis, and evaluation of thiazolidine-2,4-dione derivatives for their hypoglycemic and antidiabetic effects. These compounds have been shown to exhibit insulin-sensitizing properties, making them candidates for diabetes therapy (Gutiérrez-Hernández et al., 2019; Shukla et al., 2020).

Mechanistic Studies and Molecular Design

Research into thiazolidine-2,4-diones extends to mechanistic studies and molecular design, where compounds are synthesized and evaluated for their binding affinities and interactions with biological targets. These studies provide insights into the potential mechanisms of action of these compounds and their applications in drug discovery (Hayashi et al., 1998).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione are not fully elucidated. It is known that thiazolidinedione derivatives, which this compound is a part of, possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .

Cellular Effects

The cellular effects of this compound are not fully understood. It has been suggested that it may have antimicrobial activity and anti-biofilm properties .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that thiazolidinedione derivatives can have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains .

Properties

IUPAC Name

3-[1-(3-phenylmethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c25-20-15-29-22(27)24(20)18-9-11-23(12-10-18)21(26)17-7-4-8-19(13-17)28-14-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPYNTWBMSKAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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